

Technical Guide: GC-MS Structural Elucidation of 4-Methoxy-7-methylindane

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Compound of Interest

Compound Name: 4-Methoxy-7-methylindane

CAS No.: 175136-08-0

Cat. No.: B063515

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Executive Summary

The unambiguous identification of **4-Methoxy-7-methylindane** (C₁₁H₁₄O, MW 162.23) presents a specific analytical challenge due to the existence of isobaric regioisomers (e.g., 5-methoxy-6-methylindane) that exhibit nearly identical mass spectral signatures. This guide provides a comparative analysis of the fragmentation patterns, establishing a robust protocol for differentiating the 4,7-isomer from its alternatives.

Unlike standard product sheets, this document focuses on the mechanistic causality of ion formation and the chromatographic behavior required for validation.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum of **4-Methoxy-7-methylindane**, one must understand the interplay between the electron-donating methoxy group and the rigid indane skeleton.

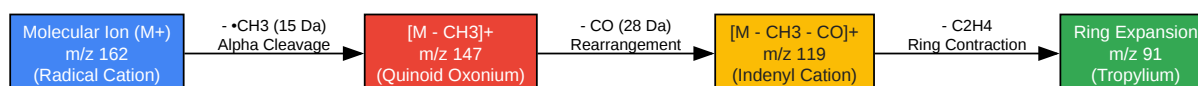
Primary Fragmentation Pathways

The electron impact (EI, 70 eV) ionization of this molecule is dominated by the stability of the aromatic system.[1]

- Molecular Ion (): The parent ion at m/z 162 is expected to be prominent (50–80% relative abundance) due to the fused aromatic-alicyclic ring system, which resists fragmentation.[1]
- -Cleavage (Loss of Methyl): The most significant pathway is the loss of a methyl radical () from the methoxy group.[1] This generates a resonance-stabilized quinoid-type oxonium ion at m/z 147.[1] This is typically the Base Peak (100%).[1]
- CO Elimination: The m/z 147 ion often undergoes a subsequent loss of Carbon Monoxide (CO, 28 Da) to form a tropylium-like cation at m/z 119.[1]
- Benzylic Cleavage: Loss of hydrogen atoms from the alicyclic ring (positions 1 or 3) is possible but less favorable than the methoxy-directed cleavage.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted stepwise degradation of the molecule.



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Figure 1: Predicted Electron Impact (EI) fragmentation pathway for **4-Methoxy-7-methylindane**.

Comparative Analysis: Target vs. Alternatives

In synthesis and metabolite tracking, the primary "alternatives" are not different products, but regioisomers.[1] The mass spectra of these isomers are often indistinguishable by automated library matching (e.g., NIST search) alone.[1]

The Challengers

- Target: **4-Methoxy-7-methylindane** (Substituents "para" on the benzene ring).
- Alternative A: **5-Methoxy-6-methylindane** (Substituents "ortho" on the benzene ring).
- Alternative B: **4-Methoxyindane** (Homolog, lacks methyl group).

Performance Metrics: Spectral & Chromatographic Differentiation

Metric	4-Methoxy-7-methylindane (Target)	5-Methoxy-6-methylindane (Isomer)	4-Methoxyindane (Homolog)
Molecular Ion ()	m/z 162	m/z 162	m/z 148
Base Peak	m/z 147 ()	m/z 147 ()	m/z 133
Ortho Effect	Minimal (Substituents separated)	High (Methoxy adjacent to Methyl)	N/A
Key Diagnostic Ratio	m/z 147 / 162 ratio is High (>1.5)	m/z 147 / 162 ratio is Lower (<1.2)*	N/A
Retention Index (DB-5)	~1350 - 1370	~1380 - 1400	~1250

- Note on Ortho Effect: In the 5,6-isomer, the proximity of the methyl and methoxy groups can facilitate a specific hydrogen transfer (McLafferty-like) or steric hindrance that alters the abundance of the molecular ion relative to the fragment.^[1]

Critical Insight: The Retention Index (RI)

Since the mass spectra are nearly identical (isobaric), Mass Spectrometry alone is insufficient for validation. You must rely on Gas Chromatography retention behavior.^[1]

- Theory: The 4,7-isomer is more globular/compact compared to the 5,6-isomer. On non-polar columns (DB-5MS), the 4,7-isomer typically elutes earlier than the 5,6-isomer.

Experimental Protocol

This protocol is designed to be self-validating. It includes a mandatory resolution check using a homolog ladder.

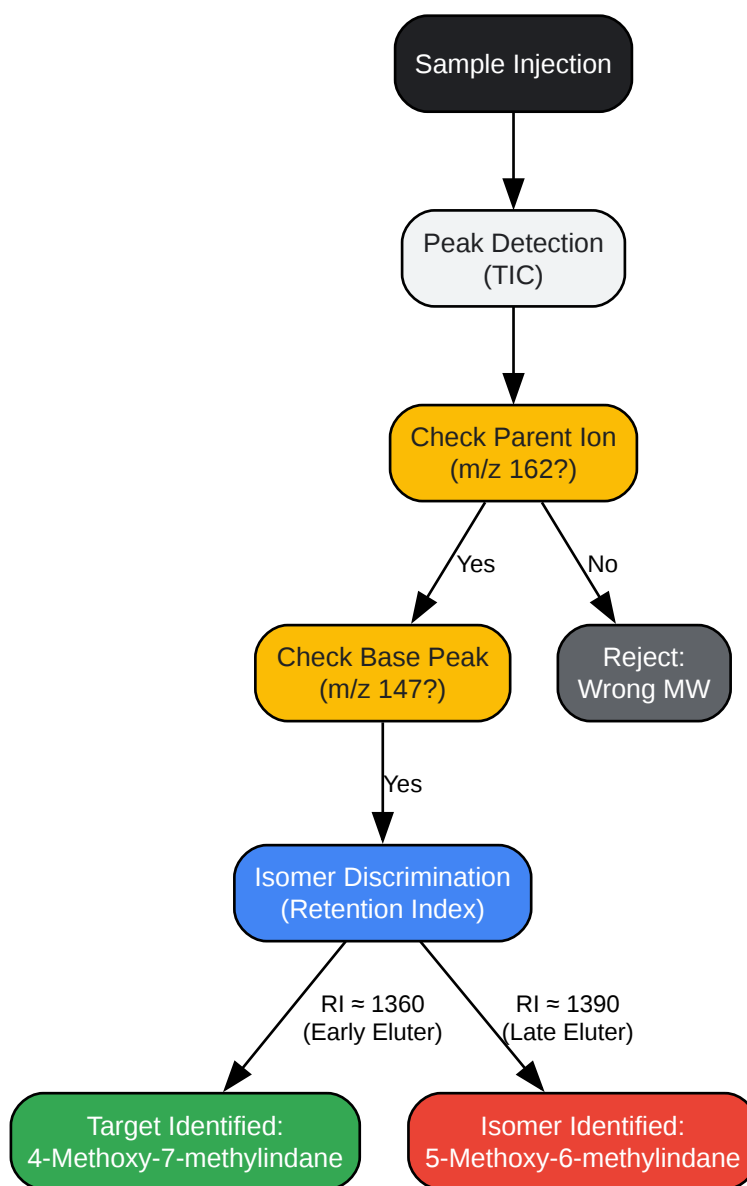
Instrument Conditions

- System: GC-MS (Single Quadrupole or Q-TOF).[1]
- Column: 30m x 0.25mm ID x 0.25 μ m film, 5% Phenyl-arylene (e.g., DB-5MS, ZB-5MS).
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless (250°C).
- Ion Source: EI Source @ 230°C, 70 eV.[1]

Temperature Program (Resolution Focused)

- Initial: 60°C (Hold 1 min).
- Ramp 1: 20°C/min to 140°C.
- Ramp 2 (Critical): 3°C/min to 180°C (Slow ramp separates isomers).[1]
- Ramp 3: 30°C/min to 300°C (Hold 3 min).

Analytical Workflow Diagram



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Figure 2: Decision tree for the identification of methoxy-methylindane isomers.

References

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Sources

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